molecular formula C8H4F3N B12867020 2,5,6-Trifluoro-1H-indole

2,5,6-Trifluoro-1H-indole

Cat. No.: B12867020
M. Wt: 171.12 g/mol
InChI Key: WLXCTQZFOHIOHT-UHFFFAOYSA-N
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Description

2,5,6-Trifluoro-1H-indole is a fluorinated indole derivative. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in various fields such as medicine, food additives, and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trifluoro-1H-indole can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces trifluoromethyl groups to the indole at the C2 position under mild conditions . Another approach involves the use of trifluoromethyl hypofluorite (CF3OF) for the electrophilic fluorination of indoles .

Industrial Production Methods: Industrial production of fluorinated indoles often employs scalable and cost-effective methods. The use of CF3SO2Na is particularly advantageous due to its low toxicity and ease of handling . Additionally, the use of Selectfluor and other fluorinating agents can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trifluoro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, FeSO4, DMSO

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: CF3I, CF3SO2Na, Selectfluor

Major Products: The major products formed from these reactions include various trifluoromethylated indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,5,6-Trifluoro-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5,6-Trifluoro-1H-indole exerts its effects involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, increasing its efficacy in medicinal applications. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

  • 2-Fluoroindole
  • 3-Fluoroindole
  • 5-Fluoroindole
  • 6-Fluoroindole

Comparison: Compared to other fluorinated indoles, 2,5,6-Trifluoro-1H-indole is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its chemical and biological properties. This makes it more effective in applications requiring high stability and lipophilicity .

Properties

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

IUPAC Name

2,5,6-trifluoro-1H-indole

InChI

InChI=1S/C8H4F3N/c9-5-1-4-2-8(11)12-7(4)3-6(5)10/h1-3,12H

InChI Key

WLXCTQZFOHIOHT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CC(=C1F)F)F

Origin of Product

United States

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